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Compound of Interest

Compound Name:
2-Phenyl-1,3-bis(1H-1,2,4-triazol-

1-yl)propan-2-ol

Cat. No.: B13319916

Get Quote

Executive Summary
In the high-stakes environment of antifungal drug development, impurity profiling is not merely

a compliance check—it is a critical determinant of drug safety and efficacy. Desfluoro

fluconazole (specifically the monodesfluoro analog, 2-desfluoro fluconazole) is a primary

process impurity found in the synthesis of Fluconazole.

Designated as Fluconazole Related Compound B (USP) or Impurity D (EP), this molecule lacks

one of the critical fluorine atoms on the phenyl ring. This guide provides a definitive technical

analysis of its molecular weight, physicochemical shifts relative to the parent drug, and the

rigorous HPLC protocols required for its detection.

Molecular Identity & Structural Analysis[1]
Desfluoro fluconazole arises primarily from the presence of 1-bromo-4-fluorobenzene as an

impurity in the starting material (1-bromo-2,4-difluorobenzene). The absence of the fluorine

atom at the ortho position (C2) significantly alters the electronic environment of the phenyl ring,

affecting both retention time in chromatography and metabolic stability.
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Comparative Chemical Data
Feature Fluconazole (Parent API)

2-Desfluoro Fluconazole

(Impurity)

IUPAC Name

2-(2,4-difluorophenyl)-1,3-

bis(1H-1,2,4-triazol-1-

yl)propan-2-ol

2-(4-fluorophenyl)-1,3-bis(1H-

1,2,4-triazol-1-yl)propan-2-ol

CAS Number 86386-73-4 81886-51-3

Molecular Formula C₁₃H₁₂F₂N₆O C₁₃H₁₃FN₆O

Molecular Weight 306.27 g/mol 288.28 g/mol

Mass Shift Reference
-17.99 Da (Loss of F, Gain of

H)

Regulatory ID USP: Fluconazole
USP: Related Compound B /

EP: Impurity D

Structural Visualization (SAR Context)
The following diagram illustrates the structural relationship and the specific site of modification

(C2 position on the phenyl ring) that distinguishes the impurity.
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Click to download full resolution via product page

Figure 1: Synthesis origin of Desfluoro Fluconazole showing the divergence from the target API

pathway due to starting material contamination.

Physicochemical Profile
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Understanding the physicochemical shift is vital for predicting the impurity's behavior during

purification (crystallization) and analysis (HPLC).

Lipophilicity and Solubility
The fluorine atom is highly electronegative and lipophilic. Removing the ortho-fluorine reduces

the lipophilicity of the phenyl moiety.

LogP (Octanol/Water):

Fluconazole: ~0.5 (Experimental)[1][2]

Desfluoro Fluconazole: ~0.3 - 0.4 (Predicted)

Implication: The impurity is slightly more polar than the parent drug. In Reverse Phase

Chromatography (RP-HPLC), Desfluoro Fluconazole elutes before Fluconazole.

pKa and Ionization
Both molecules possess identical triazole rings, which are weak bases (pKa ~1.76). The

change on the phenyl ring has a negligible inductive effect on the basicity of the triazole

nitrogens. Therefore, pH-dependent solubility profiles remain similar, necessitating pH control

in the mobile phase to suppress ionization for consistent retention.

Analytical Protocol: HPLC Detection
This protocol is derived from standard pharmacopeial methods (USP/EP) but optimized for

high-resolution separation of the critical pair (Desfluoro vs. Fluconazole).

Method Principle
We utilize Reverse Phase Liquid Chromatography (RP-HPLC) with UV detection. The

separation relies on the slight hydrophobicity difference created by the missing fluorine atom.

Operating Conditions
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Parameter Specification Rationale

Column C18 (L1), 250 x 4.6 mm, 5 µm
Standard stationary phase for

polar-embedded aromatics.

Mobile Phase A
Water (or 10mM Ammonium

Acetate)
Aqueous baseline.

Mobile Phase B Acetonitrile : Methanol (80:20)
Organic modifier to adjust

elution strength.

Mode Isocratic (70% A : 30% B)

Stable baseline for

reproducible RRT

determination.

Flow Rate 1.0 mL/min

Standard

backpressure/efficiency

balance.

Wavelength 260 nm
Absorption maximum for the

triazole/phenyl system.

Temperature 30°C
Improves mass transfer and

peak shape.

Execution Workflow & System Suitability
To ensure data integrity, the following workflow must be validated.
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System Suitability Criteria

Sample Preparation
Dissolve in Mobile Phase

(1.0 mg/mL)

Injection (20 µL)

Separation (C18 Column)
Interaction: Hydrophobic Partitioning

UV Detection (260 nm)

Data Analysis
Check RRT

RRT Desfluoro: ~0.5 - 0.6 Resolution (Rs) > 1.5

Click to download full resolution via product page

Figure 2: Analytical workflow for the detection of Desfluoro Fluconazole with critical system

suitability checkpoints.

Identification by Relative Retention Time (RRT)
Because Desfluoro Fluconazole is more polar (less lipophilic) than the parent API:

Desfluoro Fluconazole RRT: ~0.5 to 0.6 (Elutes first)

Fluconazole RRT: 1.0
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Note: If the "Isomer" impurity (Impurity A) is present, it typically elutes after the Desfluoro

impurity but still before the main peak.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Characterization and
Analysis of Desfluoro Fluconazole]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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